
TAE-1
Übersicht
Beschreibung
TAE-1 is a potent inhibitor of acetylcholinesterase and butyrylcholinesterase. It also inhibits amyloid-beta fibril formation and aggregation, making it a significant compound in the research of Alzheimer’s disease . The chemical structure of this compound includes a triazine core with acetylcholine-like substitutions, which contribute to its biological activity .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: TAE-1 is synthesized through a multi-step process involving the formation of a triazine core followed by the introduction of acetylcholine-like substitutions. The synthesis typically involves:
Step 1: Formation of the triazine core using cyanuric chloride as the starting material.
Step 2: Substitution reactions to introduce acetylcholine-like groups onto the triazine core.
Industrial Production Methods: Industrial production of this compound involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions to ensure high yield and purity, as well as implementing quality control measures to meet regulatory standards. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process .
Analyse Chemischer Reaktionen
Reaktionstypen: TAE-1 durchläuft verschiedene Arten von chemischen Reaktionen, darunter:
Oxidation: this compound kann unter bestimmten Bedingungen oxidiert werden, um oxidierte Derivate zu bilden.
Reduktion: Reduktionsreaktionen können verwendet werden, um die funktionellen Gruppen an this compound zu modifizieren.
Substitution: This compound kann Substitutionsreaktionen eingehen, um verschiedene Substituenten in den Triazin-Kern einzuführen.
Häufige Reagenzien und Bedingungen:
Oxidation: Häufige Oxidationsmittel umfassen Wasserstoffperoxid und Kaliumpermanganat.
Reduktion: Reduktionsmittel wie Natriumborhydrid und Lithiumaluminiumhydrid werden verwendet.
Substitution: Substitutionsreaktionen beinhalten häufig Nukleophile wie Amine oder Thiole.
Hauptprodukte: Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, umfassen verschiedene Derivate von this compound mit modifizierten funktionellen Gruppen, die weiter auf ihre biologische Aktivität untersucht werden können .
Wissenschaftliche Forschungsanwendungen
TAE-1 hat eine breite Palette von Anwendungen in der wissenschaftlichen Forschung, darunter:
Chemie: this compound wird als Modellverbindung verwendet, um die Hemmung von Acetylcholinesterase und Butyrylcholinesterase zu untersuchen.
Biologie: Es wird verwendet, um die Mechanismen der Bildung und Aggregation von Amyloid-beta-Fibrillen zu untersuchen.
Medizin: this compound wird als potenzieller Therapeutikum für die Alzheimer-Krankheit untersucht, da es in der Lage ist, wichtige Enzyme zu hemmen und die Amyloid-beta-Aggregation zu verhindern.
Industrie: This compound wird bei der Entwicklung von Diagnoseinstrumenten und Assays für die Alzheimer-Forschung verwendet
5. Wirkmechanismus
This compound übt seine Wirkung aus, indem es Acetylcholinesterase und Butyrylcholinesterase hemmt, Enzyme, die am Abbau von Acetylcholin beteiligt sind. Durch die Hemmung dieser Enzyme erhöht this compound den Acetylcholinspiegel im Gehirn, was die kognitive Funktion verbessern kann. Zusätzlich hemmt this compound die Bildung und Aggregation von Amyloid-beta-Fibrillen, die mit der Pathologie der Alzheimer-Krankheit assoziiert sind .
Ähnliche Verbindungen:
Donepezil: Ein weiterer Acetylcholinesterase-Inhibitor, der zur Behandlung der Alzheimer-Krankheit eingesetzt wird.
Rivastigmin: Ein dualer Inhibitor von Acetylcholinesterase und Butyrylcholinesterase.
Galantamin: Ein Acetylcholinesterase-Inhibitor, der auch nikotinische Rezeptoren moduliert.
Einzigartigkeit von this compound: this compound ist einzigartig aufgrund seiner dualen Hemmung von Acetylcholinesterase und Butyrylcholinesterase sowie seiner Fähigkeit, die Bildung und Aggregation von Amyloid-beta-Fibrillen zu hemmen. Dieser multi-target Ansatz macht this compound zu einem vielversprechenden Kandidaten für die Behandlung der Alzheimer-Krankheit .
Wirkmechanismus
TAE-1 exerts its effects by inhibiting acetylcholinesterase and butyrylcholinesterase, which are enzymes involved in the breakdown of acetylcholine. By inhibiting these enzymes, this compound increases the levels of acetylcholine in the brain, which can improve cognitive function. Additionally, this compound inhibits the formation and aggregation of amyloid-beta fibrils, which are associated with the pathology of Alzheimer’s disease .
Vergleich Mit ähnlichen Verbindungen
Donepezil: Another acetylcholinesterase inhibitor used in the treatment of Alzheimer’s disease.
Rivastigmine: A dual inhibitor of acetylcholinesterase and butyrylcholinesterase.
Galantamine: An acetylcholinesterase inhibitor that also modulates nicotinic receptors.
Uniqueness of TAE-1: this compound is unique due to its dual inhibition of acetylcholinesterase and butyrylcholinesterase, as well as its ability to inhibit amyloid-beta fibril formation and aggregation. This multi-target approach makes this compound a promising candidate for the treatment of Alzheimer’s disease .
Eigenschaften
IUPAC Name |
2-[4-[[4,6-bis[4-[2-(trimethylazaniumyl)ethoxycarbonyl]phenoxy]-1,3,5-triazin-2-yl]oxy]benzoyl]oxyethyl-trimethylazanium;triiodide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C39H51N6O9.3HI/c1-43(2,3)22-25-49-34(46)28-10-16-31(17-11-28)52-37-40-38(53-32-18-12-29(13-19-32)35(47)50-26-23-44(4,5)6)42-39(41-37)54-33-20-14-30(15-21-33)36(48)51-27-24-45(7,8)9;;;/h10-21H,22-27H2,1-9H3;3*1H/q+3;;;/p-3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SGOMELGTKOLYEZ-UHFFFAOYSA-K | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[N+](C)(C)CCOC(=O)C1=CC=C(C=C1)OC2=NC(=NC(=N2)OC3=CC=C(C=C3)C(=O)OCC[N+](C)(C)C)OC4=CC=C(C=C4)C(=O)OCC[N+](C)(C)C.[I-].[I-].[I-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C39H51I3N6O9 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
1128.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


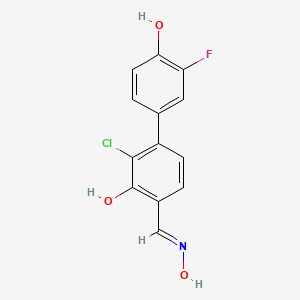
![3-[2-[4-(3,4-dimethylphenyl)piperazin-1-yl]ethyl]-2,3-dihydroisoindol-1-one;dihydrochloride](/img/structure/B560265.png)

![(2R)-2-[[9-propan-2-yl-6-(3-pyridin-2-ylanilino)purin-2-yl]amino]butan-1-ol;dihydrochloride](/img/structure/B560267.png)
![3-[[6-(3-aminophenyl)-7H-pyrrolo[2,3-d]pyrimidin-4-yl]oxy]phenol;2,2,2-trifluoroacetic acid](/img/structure/B560273.png)
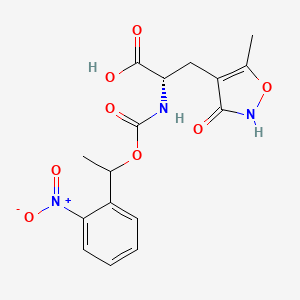
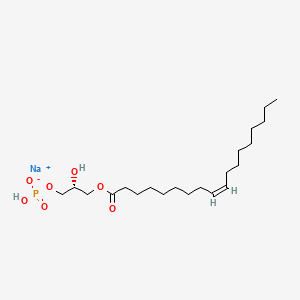
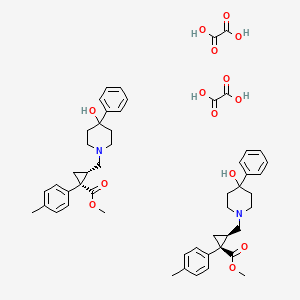
![6-(2-aminoethyl)-3-oxa-13-azatetracyclo[7.7.1.02,7.013,17]heptadeca-1(17),2(7),5,8-tetraen-4-one;2,2,2-trifluoroacetic acid](/img/structure/B560278.png)
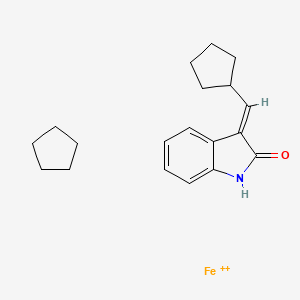
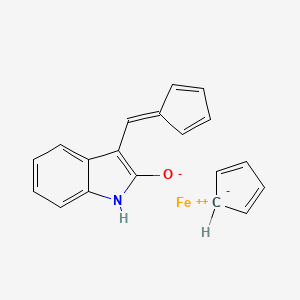
![4-[(3,5-dihydroxyphenyl)methyl]-N-[[2-methyl-4-(1-methyl-4,10-dihydropyrazolo[4,3-c][1,5]benzodiazepine-5-carbonyl)phenyl]methyl]piperazine-1-carboxamide;dihydrochloride](/img/structure/B560281.png)
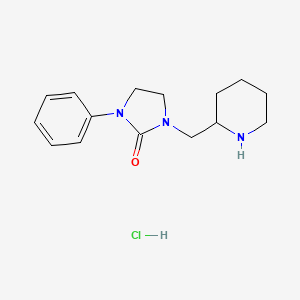
![2-Chloro-N-[(9H-fluoren-9-ylamino)carbonyl]-6-fluorobenzamide](/img/structure/B560287.png)
